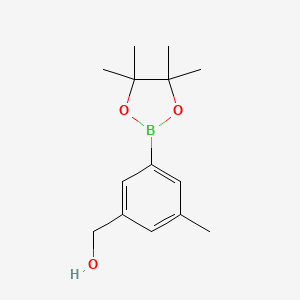

3-(Hydroxymethyl)-5-methylphenylboronic Acid Pinacol Ester

Description

3-(Hydroxymethyl)-5-methylphenylboronic acid pinacol ester (CAS: GF33139) is a boronic ester derivative with the molecular formula C₁₄H₂₁BO₃ and a molecular weight of 248.13 g/mol . It is primarily used in research settings for applications such as drug delivery systems, polymer synthesis, and reactive oxygen species (ROS)-responsive materials. The compound is supplied as a 10 mM solution in organic solvents (e.g., DMSO), requiring storage at 2–8°C for short-term use and -80°C for long-term stability . Its purity exceeds 98%, validated by analytical certificates (COA) and safety data sheets (SDS) . The hydroxymethyl group at the 3-position and methyl group at the 5-position contribute to its unique reactivity and solubility profile, making it suitable for controlled-release applications in nanomedicine .

Properties

IUPAC Name |

[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO3/c1-10-6-11(9-16)8-12(7-10)15-17-13(2,3)14(4,5)18-15/h6-8,16H,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMSQZHEQIAFGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(Hydroxymethyl)-5-methylphenylboronic Acid Pinacol Ester typically involves the reaction of 3-(Hydroxymethyl)-5-methylphenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM). The product is usually purified by column chromatography to obtain a high yield and purity .

Chemical Reactions Analysis

3-(Hydroxymethyl)-5-methylphenylboronic Acid Pinacol Ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like hydrogen peroxide for oxidation

Scientific Research Applications

Organic Synthesis

3-(Hydroxymethyl)-5-methylphenylboronic Acid Pinacol Ester serves as a crucial building block in organic synthesis. It is particularly valuable in:

- Suzuki-Miyaura Coupling Reactions: This compound participates in cross-coupling reactions to form carbon-carbon bonds, which are essential for constructing complex organic molecules .

- Formation of Biologically Active Compounds: It is used to synthesize derivatives that exhibit biological activity, such as inhibitors for various enzymes and receptors .

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications:

- Drug Delivery Systems: Its ability to form reversible covalent bonds with diols makes it suitable for designing drug delivery systems that can release therapeutic agents in a controlled manner .

- Cancer Treatment: Research indicates that it may form stable complexes with biomolecules, which could be leveraged in cancer therapies .

Materials Science

In materials science, 3-(Hydroxymethyl)-5-methylphenylboronic Acid Pinacol Ester is utilized for:

- Advanced Material Production: It plays a role in creating new materials with specific properties due to its chemical reactivity and ability to form networks with other polymers .

- Catalytic Applications: The compound can function as a catalyst in various industrial processes, enhancing reaction efficiencies and product yields .

Case Study 1: Synthesis of Antiviral Compounds

Research has demonstrated the use of 3-(Hydroxymethyl)-5-methylphenylboronic Acid Pinacol Ester in synthesizing antiviral agents effective against drug-resistant viruses through Suzuki coupling reactions. The resulting compounds showed promising activity against HIV protease inhibitors .

Case Study 2: Development of Drug Delivery Systems

A study focused on the design of a drug delivery system utilizing this boronic ester revealed its potential to enhance the bioavailability of therapeutic agents while providing controlled release profiles. This application highlights its versatility in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-5-methylphenylboronic Acid Pinacol Ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of sensors and drug delivery systems. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Degradation Rates Under H₂O₂

Table 2: Suzuki-Miyaura Coupling Efficiency

Biological Activity

3-(Hydroxymethyl)-5-methylphenylboronic acid pinacol ester is a boron-containing compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into the synthesis, biological mechanisms, and research findings associated with this compound.

Chemical Structure and Properties

The molecular formula for 3-(Hydroxymethyl)-5-methylphenylboronic acid pinacol ester is . It features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in biochemical applications.

| Property | Value |

|---|---|

| Molecular Weight | 219.10 g/mol |

| IUPAC Name | 3-(Hydroxymethyl)-5-methylphenylboronic acid pinacol ester |

| Chemical Structure | Chemical Structure |

Antimicrobial Properties

Research has indicated that boronic esters can exhibit antimicrobial activity. The introduction of the hydroxymethyl group enhances the interaction of the compound with bacterial cell walls, potentially leading to increased permeability and subsequent bactericidal effects. Studies have shown that derivatives of boronic acids can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Potential

The compound's mechanism of action may involve the inhibition of specific enzymes or pathways associated with cancer cell proliferation. Boron compounds have been studied for their ability to disrupt microtubule dynamics, which is critical in cancer cell division. Preliminary investigations suggest that 3-(Hydroxymethyl)-5-methylphenylboronic acid pinacol ester may enhance the efficacy of existing chemotherapeutic agents by acting synergistically .

Case Studies and Research Findings

-

Antimicrobial Activity Study

Compound MIC (µg/mL) 3-(Hydroxymethyl)-5-methylphenylboronic acid pinacol ester 32 Control (No Treatment) >128 - Cytotoxicity Against Cancer Cells

The biological activity of 3-(Hydroxymethyl)-5-methylphenylboronic acid pinacol ester is primarily attributed to its ability to interact with biological molecules through its boron atom. This interaction can modulate enzyme activity or interfere with cellular signaling pathways.

- Interaction with Enzymes : The boron atom can form transient covalent bonds with hydroxyl groups on serine or threonine residues in enzymes, altering their activity.

- Microtubule Stabilization : Similar to other boron compounds, it may stabilize microtubules, affecting cell division and growth in cancer cells.

Q & A

Q. What role does this compound play in synthesizing heterocyclic pharmaceuticals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.